Acedoben Acyl Glucuronide

Description

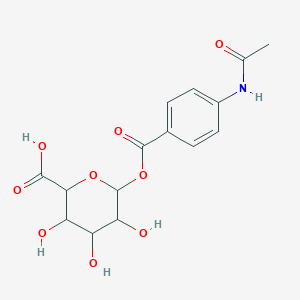

Structure

3D Structure

Properties

IUPAC Name |

6-(4-acetamidobenzoyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO9/c1-6(17)16-8-4-2-7(3-5-8)14(23)25-15-11(20)9(18)10(19)12(24-15)13(21)22/h2-5,9-12,15,18-20H,1H3,(H,16,17)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMTXIFPCUCHZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Enzymatic Formation Mechanisms of Acedoben Acyl Glucuronide

Identification of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Involved in Acedoben Glucuronidation

The conjugation of a glucuronic acid moiety from the cofactor uridine diphosphate glucuronic acid (UDPGA) to the carboxylic acid group of Acedoben is a reaction mediated by specific UGT isoforms. iipseries.org While direct studies on Acedoben are limited, research on the glucuronidation of other aromatic carboxylic acids provides strong indications of the UGTs likely involved. scispace.comoup.com

Roles of Specific UGT Subfamilies (e.g., UGT1A, UGT2B)

The UGT1A and UGT2B subfamilies are the primary enzymes responsible for the glucuronidation of a wide array of drugs and other xenobiotics. thermofisher.com For aromatic carboxylic acids, several isoforms within these subfamilies have been identified as key catalysts.

Specifically, research on various carboxylic acid-containing compounds has highlighted the significant roles of UGT1A3, UGT1A9, and UGT2B7. nih.govnih.gov For instance, UGT1A3 has been shown to be selective for certain aromatic and aliphatic carboxylic acids. upol.cz UGT1A9 is known to be highly efficient in the glucuronidation of mycophenolic acid, another carboxylic acid-containing drug. nih.gov Furthermore, UGT2B7 is a major enzyme involved in the formation of acyl glucuronides for many non-steroidal anti-inflammatory drugs (NSAIDs). thermofisher.comhelsinki.fi It is therefore highly probable that one or more of these isoforms are the principal catalysts in the formation of Acedoben Acyl Glucuronide.

A hypothetical screening of recombinant human UGT isoforms for their activity towards Acedoben might yield results similar to those observed for other aromatic carboxylic acids, as depicted in the table below.

Hypothetical Activity of Recombinant UGT Isoforms in the Formation of this compound

| UGT Isoform | Relative Activity (%) |

| UGT1A1 | Low |

| UGT1A3 | Moderate to High |

| UGT1A4 | Low |

| UGT1A6 | Low |

| UGT1A7 | Very Low |

| UGT1A8 | Low |

| UGT1A9 | High |

| UGT1A10 | Very Low |

| UGT2B4 | Low |

| UGT2B7 | High |

| UGT2B15 | Low |

| UGT2B17 | Low |

| This table is illustrative and based on the known substrate specificities of UGTs for aromatic carboxylic acids. Specific experimental data for Acedoben is not currently available. |

Comparative Enzymatic Formation Across Research Species

Significant species differences in drug metabolism, including glucuronidation, are well-documented. researchgate.netnih.gov These differences can arise from variations in the expression levels and substrate specificities of UGT isoforms across species. For example, the glucuronidation rates of certain compounds can be much higher in humans than in rodents. researchgate.net

While direct comparative studies on Acedoben metabolism are not available, research on other carboxylic acids has shown marked differences between species like rats, dogs, and humans. For instance, in some cases, the formation of acyl glucuronides is a major pathway in humans but a minor one in rats. hyphadiscovery.com Such discrepancies are critical considerations when extrapolating preclinical data from animal models to humans. Humanized UGT mouse models, which express human UGT genes, are being developed to overcome these species differences and provide more accurate predictions of human drug metabolism. nih.gov

Kinetic Characterization of this compound Formation

The rate of this compound formation is governed by enzyme kinetics, which can be described by the Michaelis-Menten model. This model relates the reaction velocity to the substrate concentration and is defined by two key parameters: Kₘ and Vₘₐₓ.

Enzyme Kinetic Parameters (Kₘ, Vₘₐₓ) in In Vitro Systems

The Michaelis constant (Kₘ) represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the enzyme's affinity for the substrate. The maximum velocity (Vₘₐₓ) is the maximum rate of the reaction when the enzyme is saturated with the substrate. These parameters are typically determined using in vitro systems such as human liver microsomes or recombinant UGT enzymes.

For the glucuronidation of levothyroxine, another compound forming an acyl glucuronide, the Kₘ of UGT1A3 was reported to be 12.5 µM with a Vₘₐₓ of 45 pmol/min/mg protein. Similarly, for morphine-6-glucuronidation by UGT1A1 and UGT1A8, Kₘ values were found to be around 68 µM. pharmgkb.org It is expected that the glucuronidation of Acedoben by the responsible UGT isoforms would exhibit similar Michaelis-Menten kinetics.

Illustrative Enzyme Kinetic Parameters for Aromatic Carboxylic Acid Glucuronidation

| Compound | UGT Isoform | Kₘ (µM) | Vₘₐₓ (pmol/min/mg protein) |

| Levothyroxine | UGT1A3 | 12.5 | 45 |

| Mycophenolic Acid | UGT1A9 | 160 | Not specified |

| Morphine | UGT1A1 | 67.9 | Not specified |

| This table provides examples of kinetic parameters for the glucuronidation of other compounds and is for illustrative purposes. Specific data for Acedoben is not available. |

Influence of Cofactor (UDP-glucuronic acid) Concentration on Formation

The formation of this compound is a bi-substrate reaction that depends on the concentrations of both Acedoben and the cofactor, UDP-glucuronic acid (UDPGA). researchgate.net The kinetics of UGT-catalyzed reactions often follow a compulsory ordered mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate. researchgate.net

The intracellular concentration of UDPGA can be a rate-limiting factor in glucuronidation. Studies have shown that the apparent Kₘ values for UDPGA can vary significantly among different UGT1A isoforms, ranging from 52 µM for UGT1A6 to 1256 µM for UGT1A8. researchgate.net The synthesis of UDPGA within the cell is primarily derived from glycogenolysis. nih.gov Therefore, factors that affect cellular energy status or glycogen (B147801) stores can indirectly influence the rate of Acedoben glucuronidation by altering the availability of UDPGA.

Subcellular Localization of Acedoben Glucuronidation Activity

UDP-glucuronosyltransferases are integral membrane proteins primarily located in the endoplasmic reticulum (ER) of cells, particularly in the liver. upol.cznih.gov This localization places them in close proximity to the phase I drug-metabolizing enzymes, such as the cytochrome P450s, facilitating the sequential metabolism of xenobiotics.

More recently, studies have also identified the presence of certain UGT isoforms, including UGT1A6 and UGT2B7, in the nuclear membrane. nih.gov The presence of these enzymes in the nucleus suggests a potential role in protecting nuclear components from toxic compounds and in regulating the activity of nuclear receptors by metabolizing their ligands. nih.gov Therefore, the formation of this compound likely occurs in both the endoplasmic reticulum and, to some extent, the nuclear envelope of hepatocytes and other tissues where the relevant UGT isoforms are expressed.

Activity in Microsomal Fractions (e.g., Liver Microsomes)

Liver microsomes are subcellular fractions derived from the endoplasmic reticulum and are extensively used as an in vitro model to study drug metabolism. nih.govresearchgate.net They are a rich source of UGT enzymes, making them an ideal system for investigating the biosynthesis of acyl glucuronides like this compound. thermofisher.com

In a typical microsomal incubation, human liver microsomes are combined with the substrate (Acedoben) and the essential cofactor, UDPGA. nih.govscispace.com The activity of UGTs within the microsomal membrane can be latent, meaning the active site may not be fully accessible to the substrate and cofactor. To overcome this, a pore-forming agent, such as the peptide antibiotic alamethicin, is often added to the incubation mixture to permeabilize the membrane, ensuring optimal enzyme activity. thermofisher.comnih.gov

While specific research detailing the precise UGT isoforms responsible for Acedoben glucuronidation is not extensively published, studies on other carboxylic acid-containing drugs have identified several key hepatic UGTs. The primary enzymes involved in the hepatic glucuronidation of carboxylic acids are UGT1A3, UGT1A9, and a variant of UGT2B7. nih.gov It is highly probable that one or more of these enzymes are responsible for the formation of this compound. The reaction kinetics, such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), can be determined in such systems to characterize the efficiency of the enzymatic conversion.

Below is an illustrative table representing the type of data that would be generated from an in vitro study using human liver microsomes to assess the formation of this compound.

Activity in Hepatocytes and Other Relevant Cellular Models

Hepatocytes, the primary cells of the liver, represent a more comprehensive in vitro model for metabolic studies than subcellular fractions. thermofisher.com Intact hepatocytes contain the full complement of both Phase I and Phase II drug-metabolizing enzymes, including UGTs, as well as the necessary endogenous cofactors like UDPGA, providing a cellular environment that more closely mimics in vivo conditions. thermofisher.comlonza.com

Metabolic studies using cryopreserved or fresh hepatocytes, either in suspension or as plated cultures, are employed to assess the formation of metabolites like this compound. lonza.com In a typical hepatocyte suspension assay, the cells are incubated with Acedoben for a defined period (e.g., up to 2-4 hours). thermofisher.com Samples are taken at various time points, and the reaction is stopped. The concentration of the parent drug (Acedoben) and the newly formed metabolite (this compound) are then quantified using analytical techniques like LC-MS/MS. scispace.com

The following table demonstrates the kind of findings that would be expected from a metabolic stability assay of Acedoben in a suspension of human hepatocytes.

Chemical Stability and Reactivity of Acedoben Acyl Glucuronide

Degradation Pathways of Acedoben Acyl Glucuronide

The degradation of this compound, like other acyl glucuronides, primarily follows two non-enzymatic pathways: hydrolysis back to its parent compound, acedoben, and intramolecular acyl migration to form various positional isomers. nih.govresearchgate.net These pathways can occur concurrently, and the predominant reaction is heavily dependent on the pH of the surrounding medium. scite.ai While glucuronidation is often considered a detoxification process, the chemical reactivity of the resulting acyl glucuronide metabolites can lead to the formation of reactive intermediates. nih.govacs.org

This compound can undergo non-enzymatic hydrolysis, which involves the cleavage of the ester bond linking the acedoben molecule to the glucuronic acid moiety. This reaction regenerates the parent aglycone, acedoben, and glucuronic acid. researchgate.netmurdoch.edu.au This process is spontaneous and is catalyzed by both acidic and basic conditions. acs.org The lability of the ester linkage makes these metabolites susceptible to hydrolysis in various biological matrices, such as plasma and urine, which can complicate accurate quantification of both the parent drug and its glucuronide conjugate. researchgate.netacs.org The rate of hydrolysis is generally at its minimum in a slightly acidic pH range, typically between 3.0 and 4.0. acs.orgacs.org Outside of this range, the rate of hydrolytic cleavage increases as the pH becomes more acidic or more alkaline. acs.orgacs.org

A more complex degradation pathway for this compound is intramolecular acyl migration. This non-enzymatic reaction involves the rearrangement of the acyl group (acedoben) from its initial C-1 position on the glucuronic acid ring to other positions. nih.govresearchgate.net This process is a significant pathway for the degradation of 1-O-acyl glucuronides under physiological conditions and often proceeds more rapidly than hydrolysis, particularly in neutral to slightly alkaline environments. acs.orgacs.org

The intramolecular acyl migration of this compound results in the formation of a mixture of positional isomers. The biosynthetically formed conjugate is the 1-O-acyl-β-D-glucuronide. From this initial form, the acyl group can migrate to the hydroxyl groups at positions C-2, C-3, and C-4 of the glucuronic acid ring. waters.comrsc.org This rearrangement leads to the formation of C-2, C-3, and C-4 positional isomers, which can also exist as α and β anomers. acs.orgrsc.org The migration is a sequential process, and all the positional isomers can be present in an equilibrated mixture. acs.org These isomers are structurally similar but may exhibit different chemical reactivities and stabilities compared to the parent 1-O-acyl glucuronide. scite.ai It has been noted that these isomers are typically resistant to cleavage by the β-glucuronidase enzyme. scite.ai

The mechanism of intramolecular acyl migration is a pH-dependent rearrangement. nih.govscite.ai The reaction is initiated by the nucleophilic attack of a neighboring hydroxyl group on the glucuronic acid ring (initially the C-2 hydroxyl) on the carbonyl carbon of the ester linkage. researchgate.net This forms a cyclic orthoester intermediate, which then reopens to yield either the original C-1 isomer or the migrated C-2 isomer. This process can continue, allowing the acyl group to migrate around the glucuronic acid ring to the C-3 and C-4 positions. nih.gov

The rate of this rearrangement is highly dependent on the pH of the solution. Acyl migration is very slow or negligible at acidic pH values (pH ≤ 4.0). acs.orgacs.org As the pH increases towards neutral and alkaline conditions (pH ≥ 5.0), the rate of acyl migration increases significantly. acs.orgacs.org This is because the deprotonation of the hydroxyl groups on the glucuronic acid ring at higher pH increases their nucleophilicity, thus facilitating the attack on the ester carbonyl group. At physiological pH (around 7.4), acyl migration is often the predominant degradation pathway for many acyl glucuronides. researchgate.netnih.gov

Intramolecular Acyl Migration and Isomerization

Formation of Positional Isomers (C-2, C-3, C-4) of this compound

Factors Influencing this compound Stability in Research Matrices

The stability of this compound in research matrices such as plasma, urine, or buffer solutions is a critical consideration for accurate analysis and interpretation of research findings. nih.govresearchgate.net The primary factors influencing its stability are pH and temperature, with the composition of the matrix (e.g., the presence of proteins) also playing a role. nih.govresearchgate.net Careful handling and storage of samples are essential to prevent ex vivo degradation, which could lead to inaccurate measurements of the metabolite and its parent aglycone. researchgate.net

The pH of the matrix is the most critical factor governing the degradation kinetics of this compound. nih.govacs.org The stability of the compound is maximal in the acidic pH range of approximately 3.0 to 4.0, where both hydrolysis and acyl migration rates are at their lowest. acs.orgacs.org

The table below illustrates the general effect of pH on the degradation pathways and stability of acyl glucuronides, which can be considered representative for this compound. The half-life (t½) is the time required for 50% of the initial compound to degrade.

| pH Value | Predominant Degradation Pathway | Relative Rate of Degradation | Illustrative Half-life (t½) |

|---|---|---|---|

| < 3.0 | Hydrolysis | Increasingly Rapid | Hours to Days |

| 3.0 - 4.0 | Minimal Degradation | Very Slow (Maximum Stability) | Weeks to Months |

| 5.0 - 6.0 | Slow Acyl Migration and Hydrolysis | Slow | Days |

| 7.4 (Physiological) | Rapid Acyl Migration and Hydrolysis | Rapid | Minutes to Hours |

| > 8.0 | Very Rapid Acyl Migration and Hydrolysis | Very Rapid | Minutes |

This table provides a generalized representation based on published data for various acyl glucuronides, such as those of zomepirac (B1201015) and ifetroban. acs.orgnih.gov The actual rates and half-lives for this compound may vary.

At a physiological pH of 7.4, the half-life of many acyl glucuronides can be very short, sometimes only a matter of minutes or hours, with acyl migration being the dominant process. acs.orgnih.gov For instance, the half-life of zomepirac glucuronide at pH 7.4 and 37°C is approximately 27 minutes. nih.gov To ensure the stability of this compound in research samples, it is common practice to acidify the matrix to a pH of 3-4 and keep the samples at low temperatures. researchgate.net

Impact of Temperature on Chemical Stability

The chemical stability of this compound, like other acyl glucuronides, is significantly influenced by temperature. Lower temperatures generally enhance the stability of these reactive metabolites. Storing samples at reduced temperatures, such as 4°C, plays a major role in preserving the integrity of acyl glucuronides by minimizing both hydrolysis and intramolecular rearrangement (acyl migration). nih.gov

The degradation of acyl glucuronides is a temperature-dependent process. As temperature increases, the rate of both hydrolysis back to the parent carboxylic acid (acedoben) and glucuronic acid, and the rate of acyl migration to form positional isomers, also increase. This inherent instability at physiological temperatures (e.g., 37°C) is a critical factor in their potential for covalent modification of proteins. For reliable quantification and characterization in research settings, it is imperative to maintain low temperatures throughout sample collection, handling, and storage to prevent ex vivo degradation.

Below is a representative data table illustrating the general impact of temperature on the stability of acyl glucuronides, as specific data for this compound is not publicly available.

| Temperature (°C) | Half-life (t½) of a Typical Acyl Glucuronide (hours) | Predominant Degradation Pathway(s) |

| 4 | > 48 | Minimal degradation |

| 25 | 8 - 12 | Slow hydrolysis and acyl migration |

| 37 | 2 - 4 | Rapid hydrolysis and acyl migration |

Note: The data presented in this table are illustrative for a typical acyl glucuronide and are intended to demonstrate the general principle of temperature-dependent stability. Actual values for this compound may vary.

Role of Matrix Composition (e.g., Buffer Systems, Biological Matrices)

The composition of the matrix in which this compound is present plays a crucial role in its stability. The pH of the surrounding medium is a primary determinant of the degradation pathway. In acidic conditions (low pH), the 1-β-O-acyl glucuronide is relatively stable. However, under neutral or, more significantly, alkaline conditions (pH 7.4 and above), the molecule becomes highly labile, readily undergoing intramolecular acyl migration to form β- and γ-isomers. researchgate.net

Biological matrices such as plasma and tissue homogenates introduce additional factors that affect stability. These matrices contain endogenous enzymes, most notably β-glucuronidases, which can enzymatically cleave the glucuronide bond, liberating the parent drug. nih.gov The presence of these enzymes can compromise the stability of O-glucuronides, further complicating the accurate measurement of the acyl glucuronide metabolite. nih.gov

Furthermore, the components of the matrix can directly interact with the acyl glucuronide. For instance, the presence of proteins like human serum albumin (HSA) in plasma can influence the degradation kinetics. liverpool.ac.uk While buffer systems can be used to control pH, the complex milieu of biological fluids, with their inherent enzymatic activity and nucleophilic macromolecules, creates a dynamic environment where the stability of this compound is significantly challenged. nih.gov

The following table summarizes the influence of different matrices on the stability of a representative acyl glucuronide.

| Matrix | Key Components Influencing Stability | General Effect on Acyl Glucuronide Stability |

| Acidic Buffer (pH < 6) | Low pH | Increased stability, minimal acyl migration |

| Phosphate Buffer (pH 7.4) | Physiological pH | Prone to acyl migration and hydrolysis |

| Human Plasma | Physiological pH, β-glucuronidases, Serum Albumin | Reduced stability due to enzymatic hydrolysis, acyl migration, and potential for covalent binding |

| Tissue Homogenates | Variable pH, endogenous enzymes | Generally unstable, subject to rapid degradation |

Note: This table provides a general overview for a typical acyl glucuronide, as specific data for this compound is not available.

Mechanisms of Macromolecular Interaction and Adduct Formation by this compound

Acyl glucuronides are known to be reactive metabolites that can covalently bind to macromolecules, a process implicated in the idiosyncratic toxicity of some carboxylic acid-containing drugs. hyphadiscovery.com The primary mechanisms for this interaction are transacylation and glycation.

Transacylation Reactions with Nucleophilic Biological Entities (e.g., Proteins)

One of the primary pathways for covalent adduct formation is through transacylation. In this reaction, a nucleophilic group on a biological macromolecule, such as an amino or hydroxyl group on a protein, directly attacks the electrophilic carbonyl carbon of the acyl glucuronide. escholarship.org This results in the transfer of the acyl group (acedoben) to the protein and the release of glucuronic acid. This process forms a stable amide or ester linkage between the drug and the protein. researchgate.net The rate of transacylation is influenced by the chemical structure of the acyl glucuronide and the accessibility of nucleophilic residues on the target protein. liverpool.ac.uk

Glycation Pathway Involving Isomeric Acedoben Acyl Glucuronides and Aldehyde Intermediates

An alternative and more complex mechanism for adduct formation involves the intramolecular acyl migration of the 1-β-O-acyl glucuronide to its 2-, 3-, and 4-O-acyl positional isomers. researchgate.net Following this rearrangement, the glucuronic acid ring of these isomers can open to expose a reactive aldehyde group. hyphadiscovery.com This aldehyde can then react with a primary amine on a protein, such as the ε-amino group of a lysine (B10760008) residue, to form a Schiff base (imine). nih.govnih.gov This intermediate can then undergo an Amadori rearrangement to form a more stable ketoamine adduct. escholarship.org In this glycation pathway, both the drug (acedoben) and the glucuronic acid moiety remain covalently attached to the protein. nih.govnih.gov

Characterization of Covalent Adducts (e.g., with Model Proteins like Serum Albumin)

Human serum albumin (HSA) is a common target for covalent modification by acyl glucuronides due to its high concentration in plasma and the presence of numerous nucleophilic residues. liverpool.ac.ukresearchgate.net Studies with other acyl glucuronides, such as those of tolmetin (B1215870) and benoxaprofen, have utilized techniques like tandem mass spectrometry to identify the specific binding sites on HSA. nih.govliverpool.ac.uk These studies have shown that lysine residues, particularly within specific subdomains of the protein (e.g., Lys-199), are often major sites of adduction. liverpool.ac.uk The characterization of these adducts provides insight into the specific mechanisms of interaction (transacylation vs. glycation) and the structural features that favor one pathway over the other. liverpool.ac.uk

The table below illustrates the types of adducts that can be formed with serum albumin, based on general knowledge of acyl glucuronide reactivity.

| Reaction Pathway | Adducting Species | Resulting Protein Adduct | Linkage Type |

| Transacylation | Acedoben acyl group | Acedoben-Albumin | Amide or Ester |

| Glycation | Isomeric this compound | Acedoben-Glucuronic Acid-Albumin | Ketoamine |

Note: This table is a generalized representation of adduct formation by acyl glucuronides.

Analytical Methodologies for Research on Acedoben Acyl Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the analysis of Acedoben Acyl Glucuronide, enabling its separation from other metabolites and matrix components for accurate quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for this compound and Its Isomers

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the sensitive and selective quantification of this compound and its isomers in biological matrices. The inherent reactivity of acyl glucuronides, leading to intramolecular acyl migration, results in the formation of positional isomers (β-1, β-2, β-3, and β-4). These isomers are often chromatographically indistinguishable from the parent compound, necessitating specialized analytical approaches.

Researchers have developed sophisticated LC-MS/MS methods to address these challenges. One such method involves the use of a C18 reversed-phase column with a gradient elution system. The mobile phase typically consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) buffer, and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the mobile phase is critical and is often maintained at a specific level to minimize on-column isomerization.

For detection, tandem mass spectrometry is operated in negative ion mode, as acyl glucuronides readily form [M-H]⁻ ions. Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for this compound and its isomers. This technique provides a high degree of selectivity and sensitivity, allowing for the detection of low concentrations in complex biological samples. The internal standard used in such assays is often a stable isotope-labeled version of the analyte to correct for matrix effects and variability in sample processing.

A study on the metabolism of acedoben revealed the formation of its acyl glucuronide metabolite. The analytical methods developed for this research likely involved LC-MS/MS to differentiate and quantify the parent drug and its metabolites, including the acyl glucuronide. The reactivity of acyl glucuronides, which can lead to covalent binding with proteins, underscores the importance of precise analytical techniques to understand their disposition.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatography | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation of isomers |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | Controlled to minimize degradation (e.g., 4°C) |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Monitored Transition | Specific m/z for this compound |

| Internal Standard | Stable isotope-labeled this compound |

High-Performance Liquid Chromatography (HPLC) Methods for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or photodiode array (PDA) detection is a valuable tool for assessing the purity of this compound reference standards and for identity confirmation. While not as sensitive as LC-MS/MS for quantification in biological matrices, HPLC-UV provides a robust method for analyzing bulk material and formulated products.

The chromatographic conditions for HPLC analysis are similar to those used in LC-MS/MS, employing reversed-phase columns and gradient elution. The key is to achieve baseline separation of this compound from any potential impurities, including degradation products and starting materials from synthesis. The UV spectrum obtained from a PDA detector can aid in peak identification and purity assessment by comparing it to a reference standard.

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound and for characterizing its isomers and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Degradation Pathway Delineation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous identification of this compound isomers. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical structure, including the specific position of the acyl group on the glucuronic acid moiety.

The chemical shifts of the anomeric proton and other protons on the glucuronic acid ring are particularly informative for distinguishing between the β-1, β-2, β-3, and β-4 isomers. By carefully analyzing the NMR spectra, researchers can confirm the structure of the initially formed β-1 isomer and track its conversion to the other positional isomers over time and under different pH conditions. This allows for the delineation of the degradation and isomerization pathways of this compound.

Application of High-Resolution Mass Spectrometry for Metabolite Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography, is instrumental in the identification of this compound and its other potential metabolites in complex biological samples. HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of an unknown compound. This information, combined with fragmentation data (MS/MS), enables the confident identification of metabolites without the need for authentic reference standards in the initial discovery phase.

Sample Preparation Strategies for this compound Stability in Research Samples

The stability of this compound in biological samples is a critical consideration due to its susceptibility to hydrolysis and isomerization. The pH of the sample matrix significantly influences its stability, with degradation being more rapid at neutral or alkaline pH. Therefore, appropriate sample handling and preparation procedures are paramount to ensure accurate analytical results.

Key strategies to maintain the stability of this compound in research samples include:

Immediate Cooling and Acidification: Biological samples (e.g., plasma, urine) should be immediately cooled to slow down enzymatic and chemical degradation. Acidification of the sample to a pH of around 4-5 is crucial to inhibit the pH-dependent isomerization and hydrolysis of the acyl glucuronide.

Use of Esterase Inhibitors: To prevent enzymatic hydrolysis by esterases present in biological matrices, an esterase inhibitor, such as sodium fluoride, can be added to the collection tubes.

Solid-Phase Extraction (SPE): Solid-phase extraction is a common technique for the extraction and purification of this compound from biological fluids. The choice of the SPE sorbent and elution solvents should be carefully optimized to ensure high recovery and minimize degradation during the extraction process. The entire procedure should be performed at a reduced temperature.

Protein Precipitation: For a simpler and faster sample cleanup, protein precipitation with an organic solvent like acetonitrile or methanol can be used. It is essential that the precipitation is performed in an acidic environment and at low temperatures to preserve the integrity of the analyte.

Stabilization Protocols (e.g., pH adjustment, Temperature Control, Enzyme Inhibition)

The primary goal in the bioanalysis of this compound is to maintain its integrity from sample collection through to final analysis. nih.gov This requires specific stabilization protocols to minimize ex vivo degradation. The instability of AGs can be attributed to both chemical (pH-dependent hydrolysis and migration) and enzymatic (hydrolysis by β-glucuronidases) pathways. scispace.com

pH Adjustment: Acyl migration and hydrolysis are pH-dependent processes. nih.gov To mitigate degradation, biological samples are often acidified immediately after collection. scispace.com Lowering the pH to a range of 3-4 is a common strategy employed during sample extraction to quench the reactivity. currentseparations.com A majority of bioanalytical methods for AGs employ pH lowering during the sample extraction phase. nih.gov

Temperature Control: Lowering the sample temperature is a critical and widely used stabilization technique. scispace.com Keeping samples at reduced temperatures (e.g., on ice or at 4°C) immediately after collection and during processing slows down both chemical degradation and enzymatic activity. scispace.comnih.gov Surveys of bioanalytical methods for drugs that form AGs show that a significant majority utilize lower temperatures for sample collection. nih.goveventscribe.net

Enzyme Inhibition: Plasma and tissue samples can contain active β-glucuronidase enzymes that can cleave the glucuronide moiety. scispace.com While less common than temperature and pH control, the addition of enzyme inhibitors can be employed as a preventative measure during the clinical phase of sample collection. nih.gov

A survey of Abbreviated New Drug Applications (ANDAs) for drugs known to form acyl glucuronides revealed the prevalence of these different stabilization techniques.

| Stabilization Method | Phase of Application | Prevalence of Use in Surveyed Studies |

|---|---|---|

| Lowering Temperature | Clinical (Sample Collection) | 67.2% |

| Lowering pH | Bioanalytical (Sample Extraction) | 62.2% |

| Lowering pH | Clinical (Plasma Samples) | 12.3% |

| Adding Enzyme Inhibitors | Clinical (Sample Collection) | 4.4% |

Data derived from a survey of bioanalytical methods in Abbreviated New Drug Applications. nih.gov

Extraction and Purification Techniques from In Vitro and Preclinical In Vivo Samples

The extraction and purification of this compound from complex biological matrices such as plasma, urine, or liver microsomal incubates are essential for accurate analysis. nih.gov These techniques must be carefully optimized to prevent degradation and efficiently separate the metabolite from endogenous components.

Protein Precipitation (PPT): A common first step, particularly for plasma samples, is protein precipitation. This is often achieved by adding an organic solvent like acetonitrile. scispace.com The process is frequently combined with acidification (e.g., with trifluoroacetic acid) to simultaneously precipitate proteins and stabilize the AG metabolite. currentseparations.com

Liquid-Liquid Extraction (LLE): LLE can be used to separate compounds based on their differential solubility in two immiscible liquid phases. The conditions, particularly the pH of the aqueous phase, must be carefully controlled to ensure the AG remains in its desired protonation state for efficient extraction while minimizing degradation.

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. However, it can be challenging for highly polar metabolites like glucuronides, which may have low retention on standard reversed-phase sorbents and potentially show poor recovery. scispace.com Careful method development is required to select the appropriate sorbent and elution conditions.

Chromatographic Purification: For the isolation of pure AGs for use as reference standards or for structural elucidation, chromatographic techniques are indispensable. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) are standard methods. currentseparations.comadmescope.com Separation is typically achieved using reversed-phase columns (e.g., C18) with mobile phases consisting of an organic modifier (like acetonitrile) and an aqueous buffer, often containing ammonium acetate or a weak acid like formic or acetic acid to ensure stability and good peak shape. currentseparations.comresearchgate.netscispace.com Acyl glucuronides can be successfully isolated from various biological sources, including bile, urine, and in vitro liver microsomal extracts, using these methods. nih.gov

In Vitro Assays for Assessing this compound Reactivity and Stability

Given that the chemical reactivity of an acyl glucuronide is a key factor in its potential to cause toxicity, various in vitro assays have been developed to assess this property early in drug development. researchgate.netnih.gov These assays provide crucial data on the metabolite's stability and its propensity for acyl migration and covalent binding. springernature.com

Monitoring Disappearance Rates of the Parent Acyl Glucuronide

A primary method to evaluate the stability of this compound is to monitor the disappearance of the parent 1-O-β-isomer over time. springernature.com This assay is typically conducted by incubating the AG in a buffer at physiological pH (7.4) and 37°C. nih.gov Aliquots are taken at various time points, the reaction is quenched (e.g., with acidified acetonitrile), and the remaining concentration of the 1-O-β-acyl glucuronide is measured by LC-MS/MS. springernature.comnih.gov The rate of disappearance, often expressed as a half-life (t½), serves as a direct index of the compound's lability. springernature.com Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to monitor the degradation kinetics by observing the disappearance of the anomeric proton signal of the 1-O-β-acyl glucuronide. nih.gov

| Compound | Reported Half-life (t½) at pH 7.4 (hours) | Reactivity Class (General) |

|---|---|---|

| Tolmetin-AG | 0.3 - 0.7 | High |

| Zomepirac-AG | 1.1 - 1.8 | High |

| Diclofenac-AG | 6.9 - 11 | Moderate |

| Ibuprofen-AG | 30 - 47 | Low |

| Telmisartan-AG | ~300 | Very Low |

Note: This table presents representative half-life data for various well-studied acyl glucuronides to illustrate the range of stabilities observed. researchgate.netspringernature.com The specific half-life of this compound would need to be determined experimentally.

Measurement of Acyl Migration Rates as an Index of Reactivity

Acyl migration is the intramolecular rearrangement of the acyl group from the C-1 hydroxyl group of the glucuronic acid moiety to other positions (C-2, C-3, or C-4). currentseparations.com The rate of this migration is a key indicator of chemical reactivity. admeshop.comresearchgate.net This process is significant because the resulting isomers are often more stable towards enzymatic hydrolysis but may still be reactive, and the rearrangement can lead to the formation of a reactive aldehyde via ring-opening. admeshop.comnih.gov The migration rate can be determined by incubating the AG and using LC-MS to separate and quantify the formation of the isomers relative to the disappearance of the parent 1-O-β-glucuronide. currentseparations.comresearchgate.net A migration rate exceeding 20% has been proposed as a threshold that may indicate a higher risk of reactivity. researchgate.netnih.gov

| Compound | Acyl Migration Rate (%) | Interpretation |

|---|---|---|

| Zomepirac-AG | 36 | High Reactivity |

| Tolmetin-AG | 29 | High Reactivity |

| Diclofenac-AG | 15 | Moderate Reactivity |

| Naproxen-AG | 6 | Low Reactivity |

| Ibuprofen-AG | 5 | Low Reactivity |

Note: This table presents representative migration rate data for various acyl glucuronides. researchgate.net A migration rate >20% is suggested to indicate a higher risk of reactivity. researchgate.netnih.gov

Covalent Binding Assays with Model Proteins

The ultimate measure of reactivity is the ability of an AG to form covalent adducts with proteins. liverpool.ac.uk In vitro covalent binding assays are designed to quantify this. springernature.com A common approach involves incubating the acyl glucuronide of interest with a model protein, most frequently human serum albumin (HSA), under physiological conditions. springernature.comnih.gov After incubation, the protein is precipitated and washed extensively to remove any non-covalently bound material. springernature.com The extent of covalent binding can then be determined in several ways:

Quantification of Released Aglycone: The protein pellet is subjected to alkaline hydrolysis, which cleaves the ester bond of the adduct, releasing the parent aglycone for quantification by LC-MS. springernature.com

Mass Spectrometry of Protein Adducts: Advanced mass spectrometry techniques can be used to analyze the intact protein or, more commonly, digested peptide fragments to identify the specific amino acid residues (e.g., lysine) that have been modified and to elucidate the structure of the adduct. nih.govliverpool.ac.uk Studies with tolmetin (B1215870) glucuronide, for example, have shown that it binds covalently to several lysine (B10760008) residues on albumin, primarily through a mechanism involving acyl migration and subsequent imine formation, which retains the glucuronic acid moiety in the final adduct. nih.gov

The capacity of various NSAID-AGs to form covalent adducts has been shown to correlate with their chemical stability, with more labile AGs forming a higher number of adducts with target proteins like UDP-glucuronosyltransferases (UGTs). mdpi.com

Mechanistic Research Approaches and Models for Acedoben Acyl Glucuronide

Use of Isolated Enzyme Systems for Mechanistic Studies

Isolated enzyme systems are fundamental for characterizing the initial steps of metabolism, providing a clear view of enzyme kinetics and isoform specificity without the complexities of a cellular environment.

The formation of acyl glucuronides from carboxylic acid-containing compounds is catalyzed by UDP-glucuronosyltransferases (UGTs). To identify the specific UGT isoforms responsible for the glucuronidation of Acedoben, recombinant human UGTs expressed in cell lines (e.g., baculovirus-infected insect cells) are utilized. rsc.org Studies on numerous other carboxylic acids indicate that a select group of UGTs is primarily responsible for this metabolic pathway. nih.gov

Research has shown that UGT2B7 is often the major isoform involved in the glucuronidation of drugs with carboxylic acid moieties. nih.govmdpi.com Other isoforms, including UGT1A3, UGT1A9, UGT1A7, and UGT1A10, have also demonstrated activity towards various carboxylic acid substrates. nih.gov By incubating Acedoben with a panel of these individual recombinant UGT isoforms, researchers can determine which enzymes are responsible for its conjugation and can perform detailed kinetic analysis (Vmax/Km) to establish their relative efficiencies. nih.gov For example, studies with the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) confirmed that UGT2B7 had the highest metabolic activity, while several other UGTs in the 1A and 2B families also contributed, though to a lesser extent. mdpi.com

Table 1: Human UGT Isoforms Investigated for Carboxylic Acid Glucuronidation This table is based on findings for various carboxylic acid-containing compounds, which serve as a model for investigating Acedoben.

| UGT Isoform | Typical Activity Level with Carboxylic Acids | Reference |

| UGT2B7 | High | nih.gov, mdpi.com |

| UGT1A3 | Moderate | nih.gov |

| UGT1A9 | Moderate | nih.gov |

| UGT1A7 | Low to Moderate | nih.gov |

| UGT1A10 | Low to Moderate | nih.gov |

| UGT1A1 | Generally Low/None | mdpi.com |

| UGT1A4 | Generally Low/None | mdpi.com |

Microsomal Preparations from Various Species

Microsomes, which are vesicles of endoplasmic reticulum membranes, are a cornerstone of in vitro metabolism studies. nih.gov They are prepared from tissues rich in metabolic enzymes, primarily the liver, but also the kidney and intestine. mdpi.com These preparations contain a wide array of drug-metabolizing enzymes, including the UGTs, in their native membrane environment.

Incubating Acedoben with liver microsomes from humans and various preclinical species (e.g., rat, monkey) allows for the investigation of species differences in the rate of Acedoben Acyl Glucuronide formation. mdpi.com Such studies are crucial for understanding how metabolism might vary between preclinical models and humans. Furthermore, using microsomes from different tissues can reveal the relative contribution of hepatic versus extrahepatic metabolism. mdpi.com Sufficient quantities of the acyl glucuronide metabolite can be generated in these systems for subsequent structural characterization (e.g., by NMR) or for studying its chemical stability and reactivity. nih.gov

Cellular Models for Investigating this compound Formation and Reactivity

While isolated enzymes are useful for studying specific reactions, cellular models provide a more integrated system that includes enzyme function, cofactor availability, and the influence of cellular transport proteins.

Hepatocytes are the primary cell type used for in vitro drug metabolism studies due to their high concentration of relevant enzymes. dysona.org

Primary Human Hepatocytes (PHHs): Considered the "gold standard," PHHs most accurately reflect in vivo liver function but are limited by availability and lot-to-lot variability. plos.org

Hepatoma Cell Lines: Immortalized cell lines such as HepG2 and Huh-7 are commonly used alternatives due to their ease of culture, though they may exhibit lower or different metabolic enzyme expression compared to PHHs. dysona.orgresearchgate.net

Stem Cell-Derived Hepatocyte-Like Cells (HLCs): Advances in stem cell technology allow for the generation of HLCs from induced pluripotent stem cells (iPSCs). mdpi.com These cells are gaining traction as a renewable and physiologically relevant model that can more closely mimic primary hepatocytes.

In these cellular models, Acedoben can be introduced, and the formation of its acyl glucuronide metabolite can be monitored over time. These intact cell systems allow for the investigation of the metabolite's subsequent fate, including its potential reactivity and efflux from the cell.

Once formed within the hepatocyte, this compound, being an anionic conjugate, requires transport proteins for its removal from the cell. helsinki.fi The disposition of glucuronide metabolites is mediated by efflux transporters located on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocyte. researchgate.net

Efflux into Blood (Sinusoidal): Multidrug resistance-associated proteins, particularly MRP3 (ABCC3), are responsible for transporting glucuronide conjugates from the hepatocyte into the bloodstream. helsinki.fi

Efflux into Bile (Canalicular): MRP2 (ABCC2) is a key transporter that mediates the excretion of anionic conjugates, including acyl glucuronides, from the hepatocyte into the bile canaliculi. mdpi.com Breast Cancer Resistance Protein (BCRP) may also play a role. helsinki.fi

Uptake from Blood (Sinusoidal): Organic anion transporting polypeptides (OATPs) may mediate the uptake of Acedoben into the hepatocyte from the circulation prior to its metabolism. helsinki.fi

By using specific inhibitors or cell lines with knockout of these transporters, researchers can elucidate the precise pathways by which this compound is moved out of the cell in in vitro models.

Table 2: Key Transporters in the Hepatocellular Disposition of Acyl Glucuronides

| Transporter | Family | Location in Hepatocyte | Function | Reference |

| MRP2 | ABCC | Apical (Canalicular) | Efflux into bile | mdpi.com, helsinki.fi |

| MRP3 | ABCC | Basolateral (Sinusoidal) | Efflux into blood | helsinki.fi |

| BCRP | ABCG | Apical (Canalicular) | Efflux into bile | helsinki.fi |

| OATPs | SLCO | Basolateral (Sinusoidal) | Uptake from blood | helsinki.fi |

Hepatocytes and Other Tissue-Derived Cell Lines

In Vitro Metabolic Pathway Mapping of Acedoben

Mapping the metabolic fate of Acedoben in vitro involves integrating data from the aforementioned systems to build a comprehensive picture. The process begins with the parent compound, Acedoben (4-acetamidobenzoic acid).

Phase II Conjugation: The primary metabolic transformation for Acedoben is glucuronidation. The carboxylic acid group is conjugated with glucuronic acid, a reaction catalyzed by UGT enzymes (predominantly UGT2B7 and possibly others) to form Acedoben 1-O-β-acyl glucuronide . nih.govresearchgate.net This is the initial, direct metabolite.

Hydrolysis: The ester bond in the acyl glucuronide is labile and can be cleaved. researchgate.net This hydrolysis reaction can occur non-enzymatically under physiological pH or be catalyzed by enzymes like β-glucuronidase, reverting the metabolite back to the parent compound, Acedoben. ucl.ac.be

Acyl Migration: this compound is a chemically reactive metabolite that can undergo intramolecular rearrangement. researchgate.net In this process, known as acyl migration, the Acedoben acyl group moves from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups. currentseparations.com This results in the formation of structurally isomeric metabolites that are no longer substrates for β-glucuronidase but can be reactive towards proteins. researchgate.netcurrentseparations.com

These pathways are typically investigated using in vitro systems like human liver microsomes. currentseparations.com Following incubation, analytical techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are employed to separate, identify, and quantify the parent drug, the primary 1-O-β-acyl glucuronide metabolite, and its various isomers formed through acyl migration. currentseparations.com

Based on a comprehensive search of available scientific literature, there is no information regarding a compound named "this compound." This suggests that "Acedoben" and its corresponding acyl glucuronide metabolite may be hypothetical, proprietary, or not disclosed in public research databases.

Consequently, it is not possible to generate a scientifically accurate article detailing the mechanistic research approaches, in vitro and in vivo studies, or biotransformation pathways for a compound that does not appear in the scientific record. The specific data required to populate the requested sections and tables on primary and secondary metabolites, isotope labeling studies, animal model biotransformation profiles, and enterohepatic recirculation does not exist.

To fulfill the user's request, verifiable and published research data is necessary. Without any foundational information on "this compound," any attempt to create the specified article would result in speculation and would not adhere to the principles of scientific accuracy.

Chemical Synthesis of Acedoben Acyl Glucuronide for Research Applications

Methods for the Laboratory-Scale Chemical Synthesis of Acedoben Acyl Glucuronide

The laboratory-scale chemical synthesis of acyl glucuronides like this compound can be challenging due to the inherent instability of the acyl glucuronide linkage, which is prone to hydrolysis and acyl migration. hyphadiscovery.comhyphadiscovery.com However, several methods have been developed to overcome these difficulties and provide access to these important metabolites for research purposes. liverpool.ac.uk

Selective Acylation Techniques

Selective acylation methods are pivotal in the synthesis of 1-β-O-acyl glucuronides. A prominent strategy involves the direct acylation of a partially protected glucuronic acid derivative. liverpool.ac.ukrsc.org

One effective method utilizes the selective 1-β-acylation of allyl glucuronate. In this process, the carboxylic acid (acedoben) is activated and reacts preferentially at the anomeric hydroxyl group of the allyl glucuronate. This selectivity is attributed to the kinetic anomeric effect, which renders the β-anomer's alkoxide more reactive than its α-counterpart. researchgate.net A common activating agent for the carboxylic acid is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), used in the presence of a mild base like N-methylmorpholine (NMM). researchgate.net Following the acylation, the allyl ester protecting group is removed under mild conditions, for instance, using a palladium catalyst like Pd(PPh₃)₄ with a scavenger such as morpholine. researchgate.net

Another approach employs benzyl (B1604629) or substituted benzyl esters of glucuronic acid. Similar to the allyl ester method, selective acylation at the 1-position is achieved, followed by deprotection. The choice between allyl and benzyl protection often depends on the compatibility with other functional groups present in the aglycone. liverpool.ac.uk

These selective acylation methods offer an efficient two-step synthesis for various acyl glucuronides, providing good yields and high β-anomeric selectivity. liverpool.ac.ukresearchgate.net

Biosynthetic Production of this compound for Reference Standards

Biosynthetic methods provide a valuable alternative to chemical synthesis for producing this compound, often yielding the correct stereoisomer with high purity, which is essential for reference standards. researchgate.netnih.gov These approaches leverage the catalytic activity of enzymes or whole microbial systems.

Enzymatic Synthesis Using UGTs and Cofactors

Enzymatic synthesis utilizes isolated UDP-glucuronosyltransferases (UGTs), the family of enzymes responsible for glucuronidation in vivo. nih.govhyphadiscovery.com This method offers high specificity and can produce the desired glucuronide directly from the parent compound, acedoben.

The process involves incubating acedoben with a source of UGTs, such as human liver microsomes (HLM) or recombinant UGT enzymes expressed in systems like insect or E. coli cells. nih.govhyphadiscovery.comhyphadiscovery.com The reaction requires the presence of the cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), which serves as the donor of the glucuronic acid moiety. hyphadiscovery.comresearchgate.net

Different UGT isoforms exhibit varying substrate specificities. For instance, UGT1A9 and UGT2B7 are known to be involved in the glucuronidation of many non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com Screening various UGT isoforms can identify the most efficient enzyme for the glucuronidation of acedoben. hyphadiscovery.comhyphadiscovery.com

The reaction conditions, such as pH and temperature, are optimized to maximize the yield of the acyl glucuronide. For unstable acyl glucuronides, acidic buffers may be included to minimize acyl migration. hyphadiscovery.com Following the incubation, the this compound is purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC). researchgate.net This method has been successfully used to produce milligram quantities of various glucuronide standards. nih.gov

Microbial Biotransformation Approaches

Microbial biotransformation employs whole microorganisms, such as bacteria or fungi, to catalyze the glucuronidation of a substrate. hyphadiscovery.comvedantu.commdpi.com This approach can be particularly advantageous as the microbial cells often produce the necessary UGTs and cofactors endogenously, simplifying the reaction setup and potentially reducing costs associated with expensive cofactors like UDPGA. hyphadiscovery.com

The process begins with screening a panel of diverse microorganisms to identify strains capable of converting acedoben to its acyl glucuronide. hyphadiscovery.comhyphadiscovery.com Strains that show promising activity are then selected for larger-scale fermentation. The parent compound, acedoben, is fed to the microbial culture, and the biotransformation is allowed to proceed. hyphadiscovery.com

Microbial systems can be very effective for producing acyl glucuronides, even for complex molecules or when chemical synthesis proves challenging due to instability or the formation of side products. hyphadiscovery.comhyphadiscovery.comhyphadiscovery.com For example, microbial biotransformation has been successfully used to produce significant quantities of acyl glucuronides for preclinical studies. hyphadiscovery.comhyphadiscovery.com After the fermentation, the this compound is extracted from the culture medium and purified. hyphadiscovery.com

Table 1: Comparison of Production Methods for this compound

| Feature | Chemical Synthesis | Enzymatic Synthesis (UGTs) | Microbial Biotransformation |

| Principle | Selective acylation and deprotection | UGT-catalyzed conjugation with UDPGA | Whole-cell catalysis |

| Starting Materials | Acedoben, protected glucuronic acid | Acedoben, UGT source, UDPGA | Acedoben, microbial strain |

| Advantages | Scalable to gram quantities, well-defined reaction steps | High specificity, produces biologically relevant isomer | Cost-effective (no need for exogenous cofactors), can handle complex substrates |

| Challenges | Acyl migration, harsh deprotection conditions, multi-step process | Cost of UGTs and UDPGA, potential for low yields | Screening for suitable strains can be time-consuming, potential for side-product formation |

Purity and Characterization of Synthetic this compound for Research Standards

Ensuring the purity and accurately characterizing the structure of synthetically produced this compound are critical for its use as a research standard. The presence of impurities, such as the parent compound, isomeric forms resulting from acyl migration, or byproducts from the synthesis, can significantly impact the accuracy of analytical methods and toxicological assessments. currentseparations.com

The purity of this compound is typically assessed using high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS). currentseparations.comamazonaws.com A purity of greater than 95% is generally required for reference standards. amazonaws.comnih.gov Chromatographic methods are developed to separate the 1-O-β-acyl glucuronide from its potential isomers (2-O, 3-O, and 4-O-acyl glucuronides) and the parent aglycone. currentseparations.com

Structural characterization and confirmation are achieved primarily through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govnih.gov

NMR Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the acyl glucuronide. The chemical shifts and coupling constants of the protons on the glucuronic acid ring, particularly the anomeric proton, provide definitive evidence of the β-configuration of the glycosidic bond. researchgate.net NMR can also be used to detect and quantify any isomeric impurities. researchgate.net

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the synthesized compound. Tandem mass spectrometry (MS/MS) provides fragmentation patterns that are characteristic of the acyl glucuronide structure. A typical fragmentation pathway involves the loss of the glucuronic acid moiety, resulting in a fragment ion corresponding to the deprotonated aglycone (acedoben). currentseparations.com

A Certificate of Analysis (CoA) is often provided with the synthesized standard, detailing the purity as determined by HPLC and identity confirmed by NMR and MS data. hyphadiscovery.comallmpus.com

Table 2: Analytical Techniques for Characterization of this compound

| Technique | Purpose | Key Information Obtained |

| HPLC | Purity assessment and separation of isomers | Percentage purity, retention times of the main peak and impurities |

| LC-MS | Identification and quantification | Molecular weight confirmation, detection of low-level impurities |

| HRMS | Elemental composition | Accurate mass measurement to confirm the molecular formula |

| MS/MS | Structural fragmentation analysis | Characteristic fragmentation patterns confirming the acyl glucuronide structure |

| NMR (¹H, ¹³C) | Definitive structure elucidation | Confirmation of the β-anomeric configuration, identification of acyl migration isomers |

Broader Research Implications of Acyl Glucuronide Studies Exemplified by Acedoben Acyl Glucuronide

Contribution of Acedoben Acyl Glucuronide Research to the Understanding of Acyl Glucuronide Chemical Biology

While direct research on this compound's contribution to chemical biology is not available, the study of acyl glucuronides as a class has significantly advanced our understanding of reactive metabolites. Acyl glucuronides are known to be chemically labile, undergoing intramolecular rearrangement (acyl migration) and hydrolysis. These reactions can lead to the formation of adducts with proteins, a mechanism hypothesized to be involved in certain drug toxicities. echemi.comtlcstandards.com

The reactivity of an acyl glucuronide is largely dictated by the structure of the parent drug (the aglycone). Research on various acyl glucuronides has established that the electrophilicity of the ester carbonyl carbon and steric hindrance around this group are key factors influencing their stability and reactivity. Studies on the formation of protein adducts have shown that acyl glucuronides can covalently bind to proteins, potentially altering their function and triggering immune responses. echemi.com Although it is a metabolite, specific studies detailing the reactivity and protein binding of this compound are not present in the available literature.

Advancements in Analytical Methodologies for Reactive Metabolites Due to this compound Investigations

The general challenges in analyzing reactive metabolites like acyl glucuronides have spurred significant advancements in analytical techniques. The instability of these compounds requires methods that can separate and identify the parent 1-O-β-acyl glucuronide from its various positional isomers and hydrolysis products.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of acyl glucuronides. The development of specific LC-MS/MS methods allows for the sensitive and selective quantification of the different isomers, which is crucial for studying the kinetics of acyl migration. While deuterated standards of this compound are commercially available and noted for their utility in analytical method development and as internal standards in pharmacokinetic studies, there are no published studies demonstrating the specific application or development of new analytical methodologies based on this compound.

More recent innovations include the use of techniques like Cyclic Ion Mobility Spectrometry (cIM-MS), which allows for the real-time monitoring of the rapid transacylation of acyl glucuronides, offering a faster alternative to traditional LC-MS methods. These advanced methods are critical for building a comprehensive picture of an acyl glucuronide's reactivity profile.

Future Directions in Mechanistic Research on Acyl Glucuronides

The future of acyl glucuronide research lies in refining our ability to predict their potential for causing adverse reactions early in the drug development process.

A significant area of ongoing research is the development of more predictive in vitro models to assess acyl glucuronide reactivity. Early models involved synthesizing the acyl glucuronide and then studying its degradation and protein binding. tlcstandards.com More recent approaches focus on in situ generation of the acyl glucuronide using human liver microsomes, followed by an assessment of its stability and reactivity in the same system. This eliminates the often-difficult step of chemical synthesis.

Understanding the relationship between the chemical structure of a carboxylic acid-containing drug and the reactivity of its corresponding acyl glucuronide is fundamental to designing safer medicines. Quantitative structure-activity relationship (QSAR) studies have been employed to model and predict the degradation half-lives of acyl glucuronides based on various molecular descriptors.

These studies have revealed that both electronic and steric factors of the aglycone play a crucial role. For instance, the degradation rates of some acyl glucuronides have been correlated with Hammett's sigma constants and NMR chemical shifts of the parent carboxylic acids. Kinetic modeling using computational approaches like density functional theory (DFT) is also being used to gain a deeper mechanistic understanding of the transacylation and hydrolysis reactions. Continued research in this area aims to build more robust predictive models that can be applied across a diverse range of chemical structures within the acyl glucuronide class.

Q & A

Q. How can researchers experimentally determine the chemical stability of acyl glucuronides in vitro?

Acyl glucuronide stability is assessed by incubating standards in phosphate buffer (pH 7.4, 37°C) and monitoring degradation via LC-MS at timed intervals (0, 1, 2, 4 hours). Degradation rates are calculated based on the disappearance of the parent compound and formation of isomers or hydrolysis products . Acidified quenching agents (e.g., acetonitrile with formic acid) are critical to stabilize reactive intermediates during sample processing .

Q. What methods identify UDP-glucuronosyltransferase (UGT) isoforms responsible for acyl glucuronidation?

Recombinant UGT Supersomes® (e.g., UGT1A3, UGT2B7) are used in glucuronidation assays with human liver microsomes. Reaction phenotyping involves comparing metabolite formation rates across isoforms to pinpoint enzyme specificity. Alamethicin permeabilization and D-saccharolactone (a β-glucuronidase inhibitor) are added to optimize activity and prevent hydrolysis .

Q. What analytical techniques quantify acyl glucuronide-protein adducts in biological samples?

Protein adducts are detected via SDS-PAGE followed by Western blotting using anti-adduct antibodies. ELISA assays or LC-MS/MS with tryptic digests can identify specific adducts. For example, Schiff base adducts formed via acyl migration are trapped using methoxylamine or cyanoborohydride .

Q. How should biological samples be handled to prevent acyl glucuronide degradation during analysis?

Immediate quenching with acidified organic solvents (e.g., 10% acetic acid in acetonitrile) and storage at -80°C minimizes hydrolysis and isomerization. Buffered samples should avoid pH shifts, as acyl migration accelerates under alkaline conditions .

Advanced Research Questions

Q. What computational models predict acyl glucuronide reactivity and degradation kinetics?

Density Functional Theory (DFT) calculates activation energies for transacylation and hydrolysis steps, correlating with experimental degradation rates (e.g., ELUMO values show r² = 0.90). Kinetic simulations (e.g., GEPASI) model reaction cascades, incorporating parameters like pH, temperature, and aglycone structure .

Q. How do structural differences between acyl glucuronides and glucosides influence reactivity?

Acyl glucuronides have a charged carboxylate group, enabling intramolecular hydrogen bonding (e.g., between C4-OH and the carboxylate), which stabilizes transition states and lowers activation energy. In contrast, neutral acyl glucosides lack this stabilization, resulting in faster degradation rates for certain isomers (e.g., (R)-MPA glucuronides vs. glucosides) .

Q. What in vitro strategies assess the bioactivation potential of acyl glucuronides?

Glutathione (GSH) trapping identifies reactive intermediates via LC-MS detection of GSH adducts. Compounds from "withdrawn" or "warning" categories (e.g., diclofenac) form adducts, while "safe" drugs do not. Schiff base formation assays with Lys-Phe peptides measure glycation potential, correlating with acyl migration rates .

Q. How does acyl migration impact toxicity risk assessment in drug development?

Faster acyl migration (e.g., t₁/₂ < 1 hour) increases protein adduct formation, linked to hepatotoxicity and immune reactions. In vitro half-life thresholds (e.g., <1.5 hours) are used to prioritize compounds. However, systemic exposure in vivo must also be evaluated, as rapid hepatic clearance may mitigate toxicity despite high in vitro reactivity .

Methodological Considerations

- Kinetic Analysis : Use NMR to track anomeric proton shifts (δ 5.6–6.0 ppm) for real-time monitoring of isomerization and hydrolysis .

- Toxicity Screening : Combine reactive intermediate trapping with cytotoxicity assays in hepatocytes to evaluate adduct-driven cell injury .

- Structural Predictors : Hammett constants and Taft steric parameters quantify electronic/steric effects of aglycone substituents on degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.